(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Catalog No.
S1941965
CAS No.
126534-31-4
M.F
C8H7Cl3O
M. Wt
225.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

CAS Number

126534-31-4

Product Name

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

IUPAC Name

(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

InChI

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1

InChI Key

XHEPANNURIQWRM-MRVPVSSYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCl)O

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O
  • Potential applications based on structure: The presence of a chiral center (designated by (S) in the name) and a chlorophenyl group suggests potential applications in areas like:
    • Asymmetric synthesis: The chiral center could be useful in designing catalysts or reagents for asymmetric synthesis, where a specific enantiomer of a product is desired []. However, specific research on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol in this area is not documented in available sources.
  • Search for additional information: Resources like scientific databases (e.g., PubChem, SciFinder) or patent databases can be explored for further information. These resources might provide details on specific research applications or biological activities being investigated.

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral chlorinated alcohol characterized by the presence of a hydroxyl group and multiple chlorine substituents on its aromatic ring. The "(S)" notation indicates its specific stereochemistry, which is crucial for its biological activity. This compound is not found naturally and is primarily synthesized for various applications in pharmaceuticals and chemical research. Its structural formula includes a dichlorophenyl group, contributing to its unique chemical properties and reactivity.

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol itself does not have a known mechanism of action as it is an intermediate compound. Its significance lies in its role as a precursor to luliconazole, which acts by disrupting fungal cell membranes [].

The primary reaction involving (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is its bioreduction from the corresponding ketone, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanone, facilitated by enzymes such as alcohol dehydrogenases. The general reaction can be summarized as follows:

 S 2 Chloro 1 2 4 dichlorophenyl ethanone+NADPH+H+ S 2 Chloro 1 2 4 dichlorophenyl ethanol+NADP+\text{ S 2 Chloro 1 2 4 dichlorophenyl ethanone}+\text{NADPH}+\text{H}^+\rightarrow \text{ S 2 Chloro 1 2 4 dichlorophenyl ethanol}+\text{NADP}^+

This reaction highlights the compound's role as an intermediate in synthesizing antifungal agents like luliconazole, showcasing its importance in medicinal chemistry .

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol exhibits significant biological activity, particularly as an intermediate in the synthesis of antifungal drugs. Its structural characteristics allow it to interact effectively with biological targets, making it valuable in pharmaceutical applications. Studies indicate that its derivatives can have potent antifungal effects due to their ability to inhibit fungal growth through various mechanisms .

Several methods exist for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol:

  • Bioreduction: Utilizing enzymes like alcohol dehydrogenases from microorganisms such as Lactobacillus kefir or Scheffersomyces stipitis for high enantioselectivity .
  • Chiral Catalysis: A method involving the use of borane complexes and chiral diphenylprolinol in organic solvents to achieve high yields and optical purity .
  • Chemoenzymatic Processes: Combining chemical and enzymatic methods to enhance efficiency and reduce costs in industrial production .

These methods are designed to optimize yield while maintaining the compound's chiral integrity.

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is primarily used as an intermediate in the synthesis of antifungal medications. Its derivatives are critical in developing drugs that target fungal infections effectively. Additionally, its unique properties make it useful in organic synthesis and chemical research, particularly in exploring new therapeutic agents.

Research on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol has focused on its interactions with various biological systems. Studies indicate that this compound can serve as a substrate for specific enzymes involved in drug metabolism and synthesis. Furthermore, its interaction with cellular components can provide insights into its mechanism of action as an antifungal agent .

Several compounds share structural similarities with (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanolEnantiomer of (S)-isomerDifferent biological activity profile
2-Chloro-1-(3-chlorophenyl)ethanolChlorine substitution on a different aromatic ringPotentially different pharmacological properties
3-Chloro-1-(2,4-dichlorophenyl)ethanolChlorine at a different position on the ringMay exhibit distinct reactivity

These compounds illustrate variations in chlorine substitution patterns and stereochemistry that influence their biological activities and applications.

XLogP3

2.9

Dates

Modify: 2023-08-16

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